molecular formula C7H9N3O3S B143103 Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate CAS No. 65243-09-6

Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate

Cat. No.: B143103
CAS No.: 65243-09-6
M. Wt: 215.23 g/mol
InChI Key: MJAIDGPTIFCPGD-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazole ring, an amino group, and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate typically involves the reaction of appropriate thiazole derivatives with methoxyimino compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced techniques like high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the methoxyimino group, converting it to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate
  • Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate

Uniqueness

Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65243-09-6

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate

InChI

InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5+

InChI Key

MJAIDGPTIFCPGD-BJMVGYQFSA-N

SMILES

COC(=O)C(=NOC)C1=CSC(=N1)N

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CSC(=N1)N

Canonical SMILES

COC(=O)C(=NOC)C1=CSC(=N1)N

Key on ui other cas no.

65243-09-6

Synonyms

2-(2-Amino-4-thiazolyl)-(Z)-2-methoxyiminoacetic Acid Methyl Ester;  Thiazoximic Acid Methyl Ester;  syn-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester;  syn-Thiazoximic Acid Methyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.